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molecular formula C9H13NO2 B023717 2,4-Dimethoxybenzylamine CAS No. 20781-20-8

2,4-Dimethoxybenzylamine

Cat. No. B023717
M. Wt: 167.2 g/mol
InChI Key: QOWBXWFYRXSBAS-UHFFFAOYSA-N
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Patent
US06979686B1

Procedure details

Scheme C-6 illustrates the synthesis of the maleimide pyrazole scaffold C-63 wherein R4 is hydrogen. The synthesis starts with the condensation reaction of bromomaleic anhydride B77 with 2,4-dimethoxybenzylamine in acetic acid and acetic anhydride, giving rise to intermediate B76. The maleimide B78 is then treated with 4′-fluoroacetophenone in the presence of catalytic amount Pd2(dba)3 and sodium t-butoxide to form the fluoroacetophenone substituted maleimide B79. The B79 is treated with tert-butoxybis(dimethylamino)methane to yield the a-ketoenamine B80. The a-ketoenamine B80 is condensed with hydrazine to form the maleimide pyrazole skeleton B81. The 2,4-dimethoxybenzyl group protecting group is optionally removed with ceric ammonium nitrate (CAN) to give compound C-63.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
maleimide pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CC=N1.[C:6]1(=O)[NH:10][C:9](=O)[CH:8]=[CH:7]1.[H][H].Br[C:16]1[C:17]([O:19][C:20](=O)[CH:21]=1)=O.[C:23](O)(=[O:25])C>C(OC(=O)C)(=O)C>[CH3:23][O:25][C:16]1[CH:21]=[C:20]([O:19][CH3:17])[CH:6]=[CH:7][C:8]=1[CH2:9][NH2:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
maleimide pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1.C1(C=CC(N1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br/C=1/C(=O)OC(\C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CN)C=CC(=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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